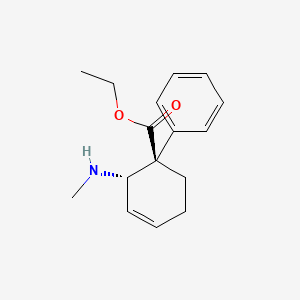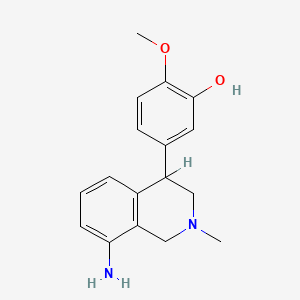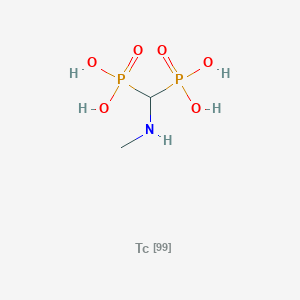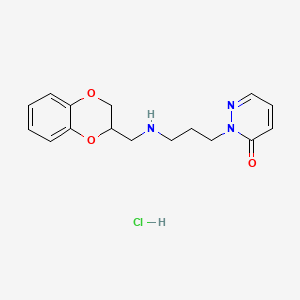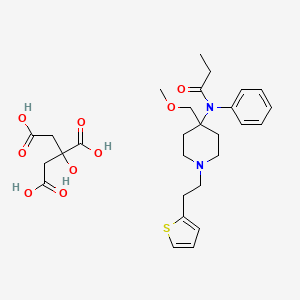
Sufentanil citrate
概要
説明
Sufentanil Citrate is a potent opioid analgesic, a thienyl analogue of fentanyl, primarily utilized in anesthesia. It is distinguished by its high potency, rapid onset, and relatively short duration of action, making it particularly useful in surgeries requiring profound analgesia with stable hemodynamics (Rosow, 1984).
Synthesis Analysis
The total synthesis of Sufentanil is achieved from simple thiophenylethylamine through a six-step sequence. Key steps include efficient construction of thiophenylethylpiperidone by aminomethano desilylation-cyclization followed by Swern oxidation and direct regioselective N-nucleophilic epoxide cleavage with aniline promoted by Lewis acids (Shin et al., 1999).
Molecular Structure Analysis
This compound's efficacy and potency are attributed to its molecular structure, specifically its analgesic activity mediated through μ-opioid receptor agonism. The presence of the thienyl group contributes to its high lipid solubility and potency. Detailed molecular interactions with opioid receptors highlight the importance of its structure for its pharmacological profile.
Chemical Reactions and Properties
Sufentanil undergoes extensive metabolism, primarily through the liver in humans, rats, and dogs, with similar metabolic pathways observed across these species. The metabolism involves oxidative N-dealkylation, O-demethylation, and hydroxylation, leading to various metabolites (Lavrijsen et al., 1990).
Physical Properties Analysis
This compound's physical stability under various storage conditions has been extensively studied. It maintains chemical and microbiological stability for extended periods when stored properly. For instance, a sufentanil-levobupivacaine mixture in polypropylene syringes remains chemically and microbiologically stable for up to 28 days at controlled temperatures (Jäppinen et al., 2003).
Chemical Properties Analysis
Sufentanil's chemical properties, including its interaction with different pH levels and materials like polyvinyl chloride (PVC), have been examined to understand its absorption and stability in various clinical settings. For example, its absorption into PVC results in concentration reductions, which can be mitigated by adjusting the pH to optimize stability for epidural administration (Roos et al., 1993).
科学的研究の応用
Analgesic Utilization
- Retrospective Analysis of Narcotic Analgesics : In a hospital setting, Sufentanil Citrate Injection was predominantly used, demonstrating its importance in clinical anesthesia (Xua, 2014).
Postoperative Analgesia
- Intranasal Sufentanil for Postoperative Pain : A study showed that intranasal administration of this compound provides rapid, effective postoperative analgesia, indicating its potential for non-invasive pain management (Han, 2011).
Stability in Anesthetic Mixtures
- Physical Compatibility with Propofol : Research on propofol and sufentanil mixtures revealed that sufentanil does not significantly destabilize propofol emulsions, indicating its compatibility and safety for combined use in anesthesia (Zbytovská et al., 2017).
Cellular and Molecular Studies
- Effects on Umbilical Cord Mesenchymal Stem Cells : Sufentanil was found to reduce apoptosis in umbilical cord mesenchymal stem cells caused by ropivacaine, highlighting its protective cellular effects (Li et al., 2019).
Cardioprotective Properties
- Myocardial Ischemia-Reperfusion Injury : Sufentanil showed a significant protective effect against myocardial ischemia-reperfusion injury in rats, possibly through inhibition of endoplasmic reticulum stress (Qiu et al., 2022).
Respiratory Failure Management
- In Severe Pneumonia and Respiratory Failure : Sufentanil, combined with dexmedetomidine, improved the prognosis of patients with severe pneumonia requiring mechanical ventilation (Wang et al., 2021).
Anesthesiology and Intensive Therapy
- Anaesthesiology and Intensive Therapy : Sufentanil's pharmacokinetics and limited side effects suggest its suitability for broader clinical use in anesthesia and pain management (Maciejewski, 2012).
Ischemic Heart Disease
- Cardioprotective Mechanisms : Research indicates that sufentanil limits myocardial infarct size in ischemia-reperfusion injury, potentially by preserving phosphorylated connexin 43 (Wu et al., 2012).
作用機序
Target of Action
Sufentanil citrate, also known as Sufenta, is a potent synthetic opioid analgesic. Its primary targets are the μ-opioid receptors (MORs) in the central nervous system . These receptors play a crucial role in pain perception, and their activation results in analgesic effects .
Mode of Action
This compound acts as an opioid agonist , binding to and activating the μ-opioid receptors . This interaction triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decrease in intracellular cAMP, and ultimately resulting in analgesia and sedation .
Biochemical Pathways
The activation of μ-opioid receptors by this compound affects several biochemical pathways. Primarily, it leads to the inhibition of adenylate cyclase, reducing the levels of intracellular cAMP . This modulation of cAMP levels influences various downstream effects, including the opening of potassium channels and the closing of calcium channels. The net effect is hyperpolarization of the cell membrane and inhibition of neuronal firing, which contributes to the drug’s analgesic effect .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. It is highly protein-bound, predominantly to α1-acid glycoprotein (AAG), which is an important characteristic to consider in its bioavailability . It is administered via intravenous, epidural, and sublingual routes . The drug’s high lipophilicity allows it to cross the blood-brain barrier effectively, contributing to its potent analgesic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve analgesia and sedation. By activating the μ-opioid receptors, this compound increases pain tolerance and decreases the perception of pain . In clinical settings, it exerts its principal pharmacologic effects on the central nervous system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effects can be modulated by the arterial partial pressure of carbon dioxide and the acid-base status . Reductions in pH secondary to respiratory or metabolic acidosis result in increased ionization of Sufentanil, reducing its protein binding, metabolism, and clearance, and therefore prolonging its effects . Furthermore, the behavioral effects of Sufentanil administration are influenced by sex, animal strain, and genetic and environmental factors .
Safety and Hazards
将来の方向性
Sufentanil citrate injection is used to relieve pain during and after surgery or other medical procedures (eg, childbirth). It is also used with other medicines just before or during an operation to help the anesthetic work better . Consideration may be made in the future for the use of the sublingual form in the US military in cases where analgesia is required immediately .
特性
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCZPLDERGDQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56030-54-7 (Parent) | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048928 | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60561-17-3 | |
| Record name | Sufentanil citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60561-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropionamide citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUFENTANIL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZFX8403R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

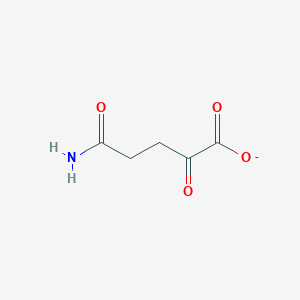

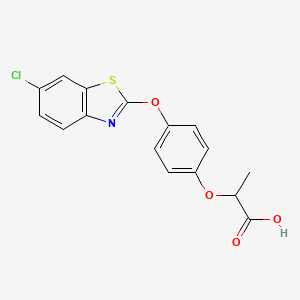
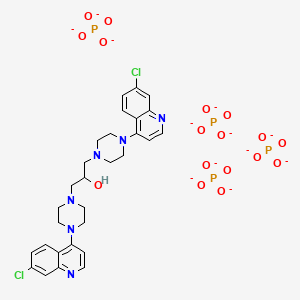
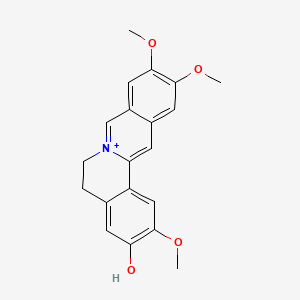
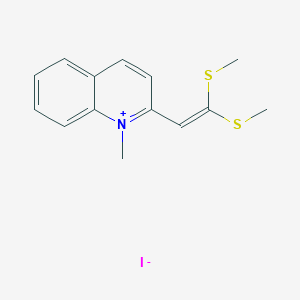

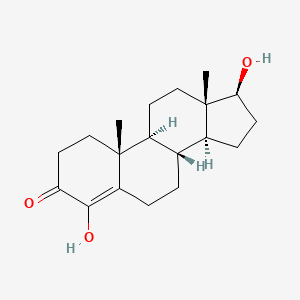
![(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1222711.png)

